molecular formula C10H14N2O4 B1294211 2,5-Diethoxy-4-nitroaniline CAS No. 56185-25-2

2,5-Diethoxy-4-nitroaniline

Cat. No. B1294211
CAS RN: 56185-25-2
M. Wt: 226.23 g/mol
InChI Key: DPXZULKECUHOKO-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-nitroaniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the properties and potential synthesis routes for 2,5-Diethoxy-4-nitroaniline. The first paper describes the synthesis of various nitroalkanoates that could be precursors in the synthesis of related compounds, while the second paper outlines the synthesis of a chlorinated nitroaniline derivative .

Synthesis Analysis

The synthesis of related compounds involves several steps, including Michael addition, transformation of nitro functionality, and cyclization. For example, the Michael addition of nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate yields nitroalkanoates, which can be further transformed into different cyclic compounds . In the case of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, the synthesis route includes oxidation, etherification, reduction, alkylation, and a final oxidation step, achieving a total yield of 75% . These methods could potentially be adapted for the synthesis of 2,5-Diethoxy-4-nitroaniline.

Molecular Structure Analysis

The molecular structure of 2,5-Diethoxy-4-nitroaniline would consist of a benzene ring substituted with nitro and diethoxy groups. The presence of these groups would influence the electronic distribution within the molecule, potentially affecting its reactivity. The structure of the related compound, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, was characterized by IR and 1H NMR, which are common techniques for determining the structure of organic compounds .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2,5-Diethoxy-4-nitroaniline. However, based on the reactions described for related compounds, it can be inferred that nitro groups can undergo reduction to amino groups, and ether groups can participate in various reactions depending on the conditions. The synthesis of the related compounds involves reactions that could be relevant to 2,5-Diethoxy-4-nitroaniline, such as the transformation of nitro groups and the formation of cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Diethoxy-4-nitroaniline are not discussed in the provided papers. However, the properties of nitroaniline derivatives generally include their melting points, solubility in different solvents, and stability under various conditions. The presence of diethoxy groups would likely affect the solubility and potentially the melting point of the compound. The synthesis paper for the chlorinated nitroaniline derivative mentions a high overall yield, which suggests that the compound is stable enough to be isolated and characterized .

Safety And Hazards

2,5-Diethoxy-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, it is advised to seek medical attention . Contaminated clothing should be washed before reuse . The compound should be disposed of to an approved waste disposal plant .

properties

IUPAC Name

2,5-diethoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9-6-8(12(13)14)10(16-4-2)5-7(9)11/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXZULKECUHOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204731
Record name 2,5-Diethoxy-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diethoxy-4-nitroaniline

CAS RN

56185-25-2
Record name 2,5-Diethoxy-4-nitrobenzenamine
Source CAS Common Chemistry
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Record name 2,5-Diethoxy-4-nitroaniline
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Record name 2,5-Diethoxy-4-nitroaniline
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Record name 2,5-diethoxy-4-nitroaniline
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Record name 2,5-DIETHOXY-4-NITROANILINE
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